Pexiganan

Descripción general

Descripción

Pexiganan es un péptido antimicrobiano sintético que es un análogo de la magainina, un péptido originalmente aislado de la piel de la rana africana de uñas. Exhibe actividad antibacteriana de amplio espectro contra bacterias grampositivas y gramnegativas. This compound se utiliza principalmente en el tratamiento de úlceras del pie diabético debido a sus potentes propiedades antimicrobianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Pexiganan se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso implica los siguientes pasos:

Unión del primer aminoácido: a una resina sólida.

Desprotección: del grupo protector del aminoácido.

Acoplamiento: del siguiente aminoácido utilizando reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) o hexafluorofosfato de benzotriazol-1-iloxitris(dimetilamino)fosfonio (BOP).

Repetición: de los pasos de desprotección y acoplamiento hasta que se obtiene la secuencia peptídica deseada.

Escisión: del péptido de la resina y eliminación de los grupos protectores de la cadena lateral utilizando un cóctel de escisión, que suele contener ácido trifluoroacético (TFA).

Métodos de producción industrial: La producción industrial de this compound implica SPPS a gran escala, seguida de purificación utilizando cromatografía líquida de alta resolución (HPLC) para garantizar la pureza del péptido. El péptido purificado se liofiliza para obtenerlo en una forma seca y estable .

Análisis De Reacciones Químicas

Tipos de reacciones: Pexiganan experimenta diversas reacciones químicas, incluidas:

Oxidación: this compound puede oxidarse, lo que lleva a la formación de puentes disulfuro entre los residuos de cisteína, que pueden estabilizar su estructura.

Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, lo que lleva a una estructura peptídica más flexible.

Sustitución: this compound puede experimentar reacciones de sustitución en las que se sustituyen aminoácidos específicos por otros para mejorar su actividad antimicrobiana o estabilidad.

Reactivos y condiciones comunes:

Oxidación: Se puede usar peróxido de hidrógeno o yodo como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o el beta-mercaptoetanol son agentes reductores comunes.

Sustitución: Se utilizan derivados de aminoácidos y reactivos de acoplamiento como DCC o BOP en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen péptidos de this compound modificados con mayor estabilidad, actividad o especificidad .

Aplicaciones Científicas De Investigación

Topical Antimicrobial Treatment

Pexiganan has been primarily investigated for its use in treating infected wounds, particularly diabetic foot ulcers. Clinical studies have demonstrated its efficacy in reducing bacterial load and promoting healing in chronic wounds. Its formulation as a gel allows for easy application and sustained release at the infection site .

Combination Therapies

Research has explored the potential of combining this compound with other antimicrobial agents to enhance its effectiveness. For instance, studies suggest that combining this compound with nisin, another antimicrobial peptide, could improve outcomes in wound management by leveraging their synergistic effects .

Drug Delivery Systems

Recent advancements have focused on incorporating this compound into various drug delivery systems, such as polymer-based formulations. These systems can provide controlled release and improved stability of the peptide, enhancing its therapeutic potential. For example, polymer-lipid hybrid systems have shown promise in improving drug encapsulation and modulated release profiles .

Research on Analogues

Ongoing research has led to the synthesis of this compound analogues designed to optimize its antimicrobial properties. Modifications in amino acid sequences have been investigated to enhance activity against resistant bacterial strains while minimizing toxicity . These analogues are being studied for their potential applications in treating severe infections associated with antibiotic resistance.

Case Study 1: Topical Application for Diabetic Foot Ulcers

A clinical trial evaluated the efficacy of a this compound gel in patients with infected diabetic foot ulcers. Results indicated significant reductions in bacterial counts and improved healing rates compared to standard care treatments. The study highlighted this compound's role as a viable alternative to traditional antibiotics in managing chronic wounds .

Case Study 2: Combination Therapy with Nisin

Another study investigated the effects of a dual-AMP biogel combining this compound and nisin on chronic wound infections. The results demonstrated enhanced antibacterial activity and faster wound healing compared to either agent used alone, suggesting that combination therapies could be more effective in clinical settings .

Mecanismo De Acción

Pexiganan ejerce sus efectos antimicrobianos al interrumpir las membranas celulares bacterianas. Se une a la membrana bacteriana y forma poros de tipo toroidal, lo que lleva a la despolarización de la membrana, la fuga del contenido celular y, en última instancia, la muerte de las células bacterianas. La estructura anfipática del péptido, con regiones tanto hidrófobas como hidrófilas, le permite interactuar eficazmente con la bicapa lipídica de las membranas bacterianas .

Compuestos similares:

Magainina: El péptido natural del que se deriva this compound. Tiene propiedades antimicrobianas similares, pero es menos estable y menos potente que this compound.

Omiganan: Otro péptido antimicrobiano sintético con un mecanismo de acción similar pero una secuencia de aminoácidos diferente.

Nisina: Un péptido antimicrobiano natural que se utiliza en la conservación de alimentos. Tiene una estructura y un espectro de actividad diferentes en comparación con this compound.

Singularidad de this compound: this compound es único debido a su origen sintético, lo que permite un control preciso sobre su secuencia de aminoácidos y modificaciones para mejorar su estabilidad y actividad. Su actividad de amplio espectro y su eficacia contra bacterias multirresistentes lo convierten en un valioso agente terapéutico .

Comparación Con Compuestos Similares

Magainin: The natural peptide from which pexiganan is derived. It has similar antimicrobial properties but is less stable and less potent than this compound.

Omiganan: Another synthetic antimicrobial peptide with a similar mechanism of action but different amino acid sequence.

Nisin: A naturally occurring antimicrobial peptide used in food preservation. It has a different structure and spectrum of activity compared to this compound.

Uniqueness of this compound: this compound is unique due to its synthetic origin, which allows for precise control over its amino acid sequence and modifications to enhance its stability and activity. Its broad-spectrum activity and effectiveness against multidrug-resistant bacteria make it a valuable therapeutic agent .

Actividad Biológica

Pexiganan is a synthetic antimicrobial peptide (AMP) derived from magainin, a natural peptide found in the skin of the African clawed frog (Xenopus laevis). It has been primarily developed for treating infected diabetic foot ulcers (DFUs) and exhibits broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, resistance profiles, and potential therapeutic applications.

This compound disrupts bacterial cell membranes by forming toroidal pores. This mechanism is distinct because it targets the anionic phospholipids in bacterial membranes rather than specific membrane receptors, which theoretically reduces the likelihood of developing resistance . The peptide's cationic nature allows it to interact effectively with negatively charged bacterial membranes, leading to cell lysis.

Spectrum of Activity

This compound displays significant antibacterial activity against a wide range of both gram-positive and gram-negative bacteria. In vitro studies have demonstrated its effectiveness against clinical isolates, with minimum inhibitory concentrations (MICs) typically ranging from 1 to 32 µg/mL depending on the bacterial species .

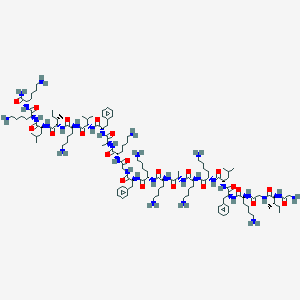

Table 1: MIC Values of this compound Against Various Bacteria

| Bacterial Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16-32 |

| Pseudomonas aeruginosa | 16-32 |

| Enterococcus faecalis | 32 |

| Bacteroides fragilis | <16 |

| Corynebacterium spp. | 16-32 |

The MIC values indicate that this compound is particularly potent against Bacteroides species and moderately effective against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Efficacy in Clinical Models

In preclinical models, this compound has shown promising results in treating polymicrobial infections. For instance, when incorporated into a guar-gum biogel, this compound maintained its antimicrobial properties and exhibited enhanced efficacy when used in combination with nisin against biofilms formed by S. aureus and P. aeruginosa. The dual-AMP biogel demonstrated significantly lower minimum biofilm inhibitory concentrations (MBIC) compared to single treatments .

Resistance Profile

One of the notable features of this compound is its low propensity for inducing resistance. Studies have shown that repeated exposure to sub-inhibitory concentrations does not lead to significant changes in MIC values over time. For example, no resistance was observed even after 28 sub-cultures with S. aureus, suggesting that this compound remains an effective treatment option even in environments where resistance is a concern .

Table 2: Resistance Studies Summary

| Study Parameter | Result |

|---|---|

| Sub-culture Resistance Testing | No resistance after 28 passages |

| Cross-resistance with other antibiotics | None observed |

Case Studies and Clinical Trials

This compound was evaluated in phase III clinical trials for its effectiveness in treating DFUs. Although the cream formulation did not show a clear advantage over conventional antibiotics or placebo controls, it remains one of the most studied AMPs for topical applications due to its unique mechanism and low resistance profile .

Notable Findings from Clinical Trials

Propiedades

IUPAC Name |

6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZGFSNZWHMDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H210N32O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2477.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.